Fenpyroximate

Description

This compound is under investigation in clinical trial NCT02533336 (The Effectiveness of Non-pyrethroid Insecticide-treated Durable Wall Liners as a Method for Malaria Control in Endemic Rural Tanzania).

structure in first source

Properties

IUPAC Name |

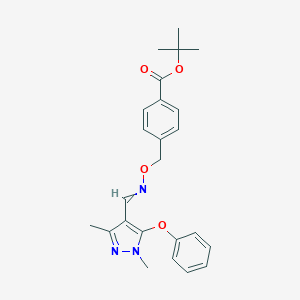

tert-butyl 4-[[(E)-(1,3-dimethyl-5-phenoxypyrazol-4-yl)methylideneamino]oxymethyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N3O4/c1-17-21(22(27(5)26-17)30-20-9-7-6-8-10-20)15-25-29-16-18-11-13-19(14-12-18)23(28)31-24(2,3)4/h6-15H,16H2,1-5H3/b25-15+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYJNOYZRYGDPNH-MFKUBSTISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1C=NOCC2=CC=C(C=C2)C(=O)OC(C)(C)C)OC3=CC=CC=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NN(C(=C1/C=N/OCC2=CC=C(C=C2)C(=O)OC(C)(C)C)OC3=CC=CC=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7032557 | |

| Record name | Fenpyroximate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7032557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

421.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Flash Point |

85.0 °C (185 °F) (closed cup). /FujiMite 5EC Miticide/Insecticide/ | |

| Record name | Fenpyroximate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7943 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In methanol 15.3, acetone 150, chloroform 1197, tetrahydrofuran 737, toluene 268, ethyl acetate 201, ethanol 16.5, n-hexane 3.5 (all in g/L, 25 °C), Solubility at 20 °C (g/L): methanol 15, n-hexane 4; xylene 175, In water, 2.31X10-2 mg/L at 25 °C, pH 7 | |

| Record name | Fenpyroximate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7943 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.25 g/cu cm at 20 °C | |

| Record name | Fenpyroximate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7943 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

7.4X10-3 mPa /5.58X10-8 mm Hg/ at 25 °C | |

| Record name | Fenpyroximate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7943 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White crystalline powder | |

CAS No. |

134098-61-6, 111812-58-9 | |

| Record name | Fenpyroximate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=134098-61-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | DL-Fenpyroximate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111812589 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fenpyroximate [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134098616 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fenpyroximate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16164 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Fenpyroximate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7032557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 4-[[[[(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)methylene]amino]oxy]methyl]-, 1,1-dimethylethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.242 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzoic acid, 4-[[[(E)-[(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)methylene]amino]oxy]methyl]-, 1,1-dimethylethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.703 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FENPYROXIMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9W557V4RYA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Fenpyroximate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7943 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

101.1 to 102.4 °C | |

| Record name | Fenpyroximate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7943 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of Fenpyroximate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenpyroximate is a potent acaricide and insecticide widely utilized in agriculture for the control of various mite species. Its efficacy stems from its specific mode of action as a mitochondrial complex I inhibitor, disrupting the energy metabolism of target organisms. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for their determination, and a visualization of its mechanism of action and relevant experimental workflows. All quantitative data are presented in structured tables for ease of comparison and reference.

Chemical Properties

This compound, a member of the phenoxypyrazole class of pesticides, is characterized by the following identifiers and descriptors:

| Property | Value |

| IUPAC Name | tert-butyl (E)-4-[[[(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)methylene]amino]oxy]methyl]benzoate[1] |

| CAS Number | 134098-61-6[1] |

| Molecular Formula | C₂₄H₂₇N₃O₄[1] |

| Molecular Weight | 421.5 g/mol [1] |

| Appearance | White crystalline powder[1] |

Physical Properties

The physical characteristics of this compound are crucial for its formulation, application, and environmental fate.

| Property | Value | Temperature (°C) |

| Melting Point | 101.1–102.4 °C[1] | N/A |

| Boiling Point | Decomposes before boiling | N/A |

| Density | 1.25 g/cm³[1] | 20 |

| Vapor Pressure | 5.6 x 10⁻⁸ mm Hg[2] | 25 |

| Water Solubility | 0.023 mg/L (pH 7)[2] | 25 |

| Log Kₒw (Octanol-Water Partition Coefficient) | 5.01[1] | 20 |

Solubility in Organic Solvents

This compound exhibits varying degrees of solubility in different organic solvents, a key factor in its formulation and analytical chemistry.

| Solvent | Solubility (g/L) | Temperature (°C) |

| n-Hexane | 3.5[1] | 25 |

| Methanol | 15.3[1] | 25 |

| Ethanol | 16.5[2] | 25 |

| Acetone | 150[1] | 25 |

| Ethyl Acetate | 201[1][2] | 25 |

| Toluene | 268[1][2] | 25 |

| Chloroform | 1197[1] | 25 |

Experimental Protocols

The determination of the physicochemical properties of chemical compounds like this compound follows standardized methodologies, often outlined in the OECD Guidelines for the Testing of Chemicals. These protocols ensure data consistency and reliability across different laboratories.

Melting Point Determination (OECD Guideline 102)

The melting point is determined by heating a small, powdered sample of the substance and observing the temperature range over which it transitions from a solid to a liquid.

Methodology:

-

A small amount of finely powdered this compound is packed into a capillary tube.

-

The capillary tube is placed in a heating apparatus (e.g., a melting point apparatus with a heated block or a Thiele tube with a liquid bath).

-

The sample is heated at a slow, controlled rate (approximately 1-2°C per minute) near the expected melting point.

-

The temperature at which the first droplet of liquid appears and the temperature at which the last solid particle melts are recorded as the melting range.

Boiling Point Determination (OECD Guideline 103)

As this compound decomposes before boiling, a standard boiling point determination is not applicable. The observation of decomposition is a critical piece of thermal stability information.

Water Solubility Determination (Flask Method, OECD Guideline 105)

This method is used to determine the saturation concentration of a substance in water at a given temperature.

Methodology:

-

An excess amount of this compound is added to a known volume of water in a flask.

-

The flask is agitated at a constant temperature (e.g., 25°C) for a sufficient period to reach equilibrium (typically 24-48 hours).

-

The solution is then centrifuged or filtered to remove undissolved solid.

-

The concentration of this compound in the clear aqueous phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

Vapor Pressure Determination (Gas Saturation Method, OECD Guideline 104)

This method involves passing a stream of inert gas over the substance and measuring the amount of substance that volatilizes.

Methodology:

-

A slow, controlled stream of an inert gas (e.g., nitrogen) is passed over a sample of this compound maintained at a constant temperature.

-

The gas becomes saturated with the vapor of the substance.

-

The amount of this compound transported by the gas is collected in a trap (e.g., a cold trap or a sorbent tube).

-

The mass of the collected substance and the volume of the gas passed are measured.

-

The vapor pressure is calculated from these values using the ideal gas law.

Octanol-Water Partition Coefficient (Shake Flask Method, OECD Guideline 107)

The Log Kₒw value is a measure of a chemical's lipophilicity and is determined by measuring its distribution between n-octanol and water.

Methodology:

-

A solution of this compound is prepared in either n-octanol or water.

-

A known volume of this solution is placed in a flask with a known volume of the other immiscible solvent (water or n-octanol, respectively).

-

The flask is shaken vigorously for a set period to allow for partitioning between the two phases and then left to stand for the phases to separate completely.

-

The concentration of this compound in both the n-octanol and water phases is measured using an appropriate analytical technique (e.g., HPLC).

-

The partition coefficient (Kₒw) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the water phase. The Log Kₒw is the base-10 logarithm of this value.

Signaling Pathway and Mechanism of Action

This compound's primary mode of action is the inhibition of the mitochondrial electron transport chain at Complex I (NADH:ubiquinone oxidoreductase).[3][4][5][6] This disruption of cellular respiration leads to a depletion of ATP, the primary energy currency of the cell, ultimately resulting in paralysis and death of the target pest.

Caption: Mechanism of action of this compound on the mitochondrial electron transport chain.

Experimental Workflows

Workflow for Assessing Mitochondrial Respiration Inhibition

To study the effect of this compound on mitochondrial function, oxygen consumption rates can be measured using high-resolution respirometry.

Caption: Experimental workflow for assessing mitochondrial respiration inhibition by this compound.

Workflow for Acaricide Efficacy Testing (Larval Packet Test)

The Larval Packet Test is a common method to determine the toxicity of an acaricide to mite larvae.

Caption: Workflow for determining acaricide efficacy using the Larval Packet Test.

Conclusion

This technical guide provides a detailed compilation of the chemical and physical properties of this compound, along with standardized methodologies for their determination. The visualization of its mode of action and relevant experimental workflows offers a practical resource for researchers and professionals in the fields of pesticide science and drug development. A thorough understanding of these fundamental properties is essential for the effective and safe use of this compound, as well as for the development of new and improved acaricidal agents.

References

- 1. oecd.org [oecd.org]

- 2. sciencworldpublishing.org [sciencworldpublishing.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound (Ref: NNI 850) [sitem.herts.ac.uk]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. Oxidative stress-mediated mitochondrial apoptosis induced by the acaricide, this compound, on cultured human colon cancer HCT 116 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Fenpyroximate

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Fenpyroximate is a potent acaricide and insecticide widely used in agriculture to control various mite species on crops such as fruits and citrus.[1][2] Its mode of action involves the inhibition of the mitochondrial electron transport chain at the NADH-coenzyme Q oxidoreductase (Complex I).[2][3] This guide provides a detailed overview of the primary synthesis pathway for this compound, focusing on the preparation of its key intermediates and the final condensation step. The information is compiled from various scientific and patent literature sources to offer a comprehensive resource for chemical synthesis professionals.

Overall Synthesis Pathway

The industrial synthesis of this compound is a multi-step process that culminates in the coupling of two key intermediates. The core strategy involves the Williamson ether synthesis to connect a pyrazole-based oxime with a substituted benzoate moiety.[4]

The final reaction involves the condensation of 1,3-dimethyl-5-phenoxy-pyrazole-4-carboxaldehyde oxime with tert-butyl 4-(halomethyl)benzoate (typically the bromo- or chloro- derivative).[5][6] This process is generally carried out in a polar organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) in the presence of a base such as potassium hydroxide.[5][7]

Figure 1: Overall synthetic pathway for this compound.

Synthesis of Key Intermediates

Intermediate 1: 1,3-Dimethyl-5-phenoxy-pyrazole-4-carboxaldehyde oxime

This crucial pyrazole-based intermediate is synthesized through a four-step process starting from basic precursors.[7]

Step 1: Synthesis of 1,3-Dimethyl-2-pyrazolin-5-one

-

Reaction: Ethyl acetoacetate is reacted with methylhydrazine.

-

Protocol: Ethyl acetoacetate and ethanol are added to a reactor. Methylhydrazine is added dropwise under heating. After the reaction is complete, the product is precipitated, and water is removed azeotropically with toluene to yield a toluene solution of 1,3-dimethyl-2-pyrazolin-5-one.[7]

Step 2: Synthesis of 1,3-Dimethyl-5-chloro-4-carbaldehyde pyrazole

-

Reaction: The pyrazolinone from the previous step undergoes Vilsmeier-Haack formylation and chlorination.

-

Protocol: 1,3-Dimethyl-2-pyrazolin-5-one toluene solution is added to a reactor with DMF. Phosphorus oxychloride is added dropwise while cooling. The mixture is heated to complete the reaction. After cooling and extraction with toluene, the organic layer provides the chlorinated aldehyde.[7]

Step 3: Synthesis of 1,3-Dimethyl-5-phenoxy-4-carbaldehyde pyrazole

-

Reaction: The chloro group is displaced by a phenoxy group via nucleophilic aromatic substitution.

-

Protocol: Phenol, sodium hydroxide, and ethanol are heated in a reactor. After stirring, a mixture of 1,3-dimethyl-5-chloro-4-carbaldehyde pyrazole and DMF is added dropwise. The reaction proceeds under heating. After completion, the product is obtained by filtration and precipitation from the mother liquor.[7][8]

Step 4: Synthesis of 1,3-Dimethyl-5-phenoxy-pyrazole-4-carboxaldehyde oxime

-

Reaction: The aldehyde is converted to an oxime using hydroxylamine.

-

Protocol: The aldehyde from Step 3 is dissolved in methanol. Hydroxylamine hydrochloride is added, followed by a solution of potassium hydroxide in water. The reaction is heated, typically at 60 °C for 1 hour. After cooling and removing methanol under reduced pressure, water is added, and the solid product is collected by filtration, washed, and dried.[7][9]

| Parameter | Value | Source |

| Starting Aldehyde | 50.0 g | [9] |

| Methanol | 200 mL | [9] |

| Hydroxylamine HCl | 16.0 g | [9] |

| Potassium Hydroxide (82%) | 16.0 g | [9] |

| Water | 50 mL | [9] |

| Reaction Temperature | 60 °C | [9] |

| Reaction Time | 1 hour | [9] |

| Yield | 45.3 g | [9] |

| Table 1: Experimental data for the synthesis of the oxime intermediate. |

Intermediate 2: tert-Butyl 4-(chloromethyl)benzoate

This benzoate intermediate is typically prepared in three steps from p-toluic acid (p-methylbenzoic acid).[7]

Step 1: Synthesis of p-Chloromethyl benzoic acid

-

Reaction: Radical chlorination of the methyl group of p-toluic acid.

-

Protocol: p-Toluic acid is dissolved in chlorobenzene with a catalyst. Sulfonic acid chloride is added dropwise under reflux conditions. After the reaction, the mixture is cooled, filtered, and the product is recrystallized from methanol.[7]

Step 2: Synthesis of p-Chloromethyl benzoyl chloride

-

Reaction: Conversion of the carboxylic acid to an acyl chloride.

-

Protocol: p-Chloromethyl benzoic acid and DMF are placed in a reactor. Phosphorus oxychloride is added dropwise at a controlled low temperature. After an insulation period, the product is extracted with toluene.[7]

Step 3: Synthesis of tert-Butyl 4-(chloromethyl)benzoate

-

Reaction: Esterification of the acyl chloride with tert-butanol.

-

Protocol: A mixture of tert-butanol and toluene is prepared. The p-chloromethyl benzoyl chloride toluene solution from the previous step is added dropwise while maintaining a low temperature. The reaction is stirred until completion. The resulting mixture containing the final intermediate is washed with water and sodium bicarbonate solution.[7] An alternative method involves the sulfuric acid-catalyzed addition of isobutene (generated in situ from t-butanol) to 4-chloromethyl benzoic acid, which avoids the formation of byproducts.[4]

Final Condensation: Synthesis of this compound

The final step is the coupling of the two key intermediates.

Figure 2: Final condensation step in this compound synthesis.

Experimental Protocol

-

Methodology: The reaction is typically performed under solid-liquid phase transfer catalysis conditions to improve yield and reduce reaction time.[6]

-

Protocol: 1,3-dimethyl-5-phenoxy-pyrazole-4-carboxaldehyde oxime and tert-butyl 4-(chloromethyl)benzoate are reacted in an organic solvent such as toluene. A base (e.g., potassium hydroxide), water, and a tetraalkylammonium halide (phase transfer catalyst) are added. The mixture is heated to a temperature between 25°C and 100°C.[6] In a different procedure, the oxime is reacted with tert-butyl 4-(bromomethyl)benzoate in the presence of potassium hydroxide in dimethyl sulfoxide (DMSO).[5]

-

Work-up: After the reaction is complete, the mixture is cooled. The product can be precipitated by adding alcohol and then collected by filtration, followed by drying to yield crystalline this compound.[7]

| Parameter | Description | Source |

| Solvents | Toluene, Xylene, Dichloromethane, DMSO, DMF | [5][6][7] |

| Bases | Potassium Hydroxide, Sodium Methoxide | [5][6][7] |

| Catalyst | Tetraalkylammonium halide (Phase Transfer Catalyst) | [6] |

| Temperature | 25 °C to 100 °C | [6] |

| Yield | 67% (using bromomethyl derivative in DMSO) | [6] |

| Table 2: General conditions for the final synthesis of this compound. |

The synthesis of this compound is a well-established process involving the convergent synthesis of two advanced intermediates followed by a final condensation step. The key challenges lie in the efficient and high-yield production of the pyrazole oxime and the tert-butyl benzoate intermediates. The methodologies described, particularly those employing phase transfer catalysis, offer robust and scalable routes for the commercial production of this important acaricide. This guide provides a foundational understanding of the synthetic pathways and experimental considerations for researchers and professionals in the field of agrochemical development.

References

- 1. This compound (Ref: NNI 850) [sitem.herts.ac.uk]

- 2. fao.org [fao.org]

- 3. 894. This compound (Pesticide residues in food: 1995 evaluations Part II Toxicological & Environmental) [inchem.org]

- 4. A convenient synthesis of this compound -The Korean Journal of Pesticide Science | Korea Science [koreascience.kr]

- 5. This compound | C24H27N3O4 | CID 9576412 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. An Improved Process For Preparation Of this compound [quickcompany.in]

- 7. CN101273720A - Method for preparing raw medicament of stable this compound - Google Patents [patents.google.com]

- 8. 1,3-Dimethyl-5-(3-methylphenoxy)-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chembk.com [chembk.com]

Unraveling the Soil Fate of Fenpyroximate: A Technical Guide to its Metabolic Degradation

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide has been compiled to illuminate the metabolic fate and degradation products of the acaricide Fenpyroximate in the soil environment. This document, intended for researchers, scientists, and professionals in drug development and environmental science, provides a detailed overview of the degradation pathways, quantitative data on its persistence, and the experimental protocols utilized in its study.

This compound, a widely used pesticide for controlling mites, undergoes a series of transformations in the soil, primarily driven by microbial activity. Its degradation involves a complex network of reactions including hydrolysis, isomerization, cleavage of the oxime ether structure, N-demethylation, and oxidation, ultimately leading to mineralization into carbon dioxide.

Degradation Pathway and Metabolites

The degradation of this compound in soil is a multifaceted process initiated by the hydrolysis of its tert-butyl ester group. This is followed by a cascade of reactions that produce a variety of transient and more stable metabolites. The primary degradation pathway involves isomerization of the parent compound, cleavage to form the corresponding oxime, and subsequent oxidation and demethylation reactions.[1][2]

Key degradation products that have been identified in soil metabolism studies include:

-

(E)-4-[(1,3-dimethyl-5-phenoxypyrazol-4-yl)-methyleneaminooxymethyl]benzoic acid (Metabolite 5) : A major product resulting from the hydrolysis of the tert-butyl ester.[2]

-

1,3-dimethyl-5-phenoxypyrazole-4-carboxylic acid (Metabolite 12) : Formed through further degradation of the molecule.[2]

-

1,3-dimethyl-5-phenoxypyrazole-4-carbonitrile (Metabolite 9) : Another significant degradation product.[2]

-

Other identified metabolites : These include M1 (the Z-isomer of this compound), M3 (a carboxylic acid derivative), M6 (1,3-dimethyl-5-phenoxypyrazole-4-carbaldehyde), M8 (1,3-dimethyl-5-phenoxypyrazole-4-carboxylic acid), and M11 (1,3-dimethyl-5-phenoxypyrazole-4-carbonitrile).[3]

The proposed degradation pathway of this compound in soil is visualized in the following diagram:

Quantitative Analysis of Degradation

The persistence of this compound in soil is typically measured by its half-life (DT50), which is the time it takes for 50% of the initial concentration to dissipate. Laboratory studies under upland conditions have shown that the half-life of this compound can vary depending on the soil type.

| Soil Type | Half-life (DT50) in days | Reference |

| Ehime (diluvial) | 34.3 - 49.7 | [2][4] |

| Kanagawa (volcanic ash) | 25.3 - 35.6 | [2][4] |

The formation and decline of major metabolites have also been quantified. For instance, in one study, Metabolite 5, Metabolite 12, and Metabolite 9 were identified as major degradation products.[2] The evolution of carbon dioxide from radiolabeled this compound provides evidence of its mineralization. Studies have shown that after 112 days, 16.9-17.1% of the applied radioactivity from [pyrazole-14C]this compound was liberated as 14CO2, while 51.2-64.6% was liberated from [benzyl-14C]this compound, indicating significant mineralization of the benzyl ring.[2] In sterilized soil, both the degradation of this compound and the evolution of CO2 were negligible, confirming the crucial role of microorganisms in its breakdown.[2]

Experimental Protocols for Soil Metabolism Studies

The investigation of this compound's fate in soil relies on a series of well-defined experimental protocols. A generalized workflow for these studies is outlined below.

A detailed breakdown of the key experimental steps is as follows:

1. Soil Sample Preparation and Fortification:

-

Soils, such as Ehime (diluvial) and Kanagawa (volcanic ash), are typically used.[2]

-

Soil samples (e.g., 25g) are fortified with radiolabeled this compound ([pyrazole-3-14C]- or [benzyl ring-14C(U)]) at concentrations relevant to agricultural use (e.g., 1.30-2.12 ppm).[2]

2. Incubation Conditions:

-

The treated soil samples are incubated under controlled laboratory conditions, typically in the dark at a constant temperature (e.g., 25°C) for an extended period (e.g., 112 days).[2]

3. Extraction of Residues:

-

At various time intervals, soil subsamples are taken for analysis.

-

A sequential extraction procedure is employed using a series of organic solvents with varying polarities to recover the parent compound and its metabolites.[5][6] A typical extraction sequence involves:

-

The soil is shaken with each solvent, followed by centrifugation to separate the extract. The extracts are then combined.[6]

4. Analytical Methodology:

-

The combined extracts are analyzed to identify and quantify this compound and its degradation products.

-

Thin-Layer Chromatography (TLC) with co-chromatography: This technique is used for the initial identification of metabolites by comparing their migration with that of authentic reference standards.[2]

-

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS): These are the primary techniques for the quantitative determination of this compound and its metabolites.[5][6] LC-MS/MS provides high sensitivity and selectivity for accurate quantification.[5][6]

5. Mineralization and Bound Residue Analysis:

-

The evolution of 14CO2 is monitored throughout the incubation period by trapping it in a suitable absorbent solution. This provides a measure of the ultimate degradation of the radiolabeled carbon in the this compound molecule to CO2.[2]

-

After exhaustive extraction, the remaining soil is analyzed for non-extractable or "bound" residues.

This comprehensive approach allows for a thorough understanding of the transformation and ultimate fate of this compound in the soil environment, providing crucial data for environmental risk assessments and regulatory decisions.

References

- 1. fao.org [fao.org]

- 2. Degradation of this compound in upland soils under laboratory conditions [agris.fao.org]

- 3. downloads.regulations.gov [downloads.regulations.gov]

- 4. This compound | C24H27N3O4 | CID 9576412 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. epa.gov [epa.gov]

- 6. downloads.regulations.gov [downloads.regulations.gov]

The Rise of a Potent Acaricide: A Technical History of Fenpyroximate's Discovery and Development

An in-depth examination of the discovery, synthesis, mode of action, and toxicological profile of the pyrazole acaricide, Fenpyroximate, developed to combat a wide range of mite pests in agricultural settings. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the key milestones and scientific investigations that established this compound as an effective integrated pest management (IPM) tool.

Discovery and Initial Screening

This compound, a member of the pyrazole class of pesticides, was first reported in 1990 and commercially introduced in 1991. Its discovery was the result of extensive screening programs aimed at identifying novel compounds with potent acaricidal activity. While the specific details of the initial screening cascade are proprietary, the general process for identifying such a lead compound can be conceptualized as a multi-stage process. This process begins with the synthesis of a diverse library of chemical compounds, followed by a series of biological assays to identify candidates with the desired activity and selectivity.

The logical workflow for the discovery and screening of a novel acaricide like this compound is illustrated below.

Synthesis of this compound

The chemical synthesis of this compound involves a multi-step process centered around the construction of the pyrazole ring and subsequent elaboration to the final product. A key intermediate in this synthesis is 1,3-dimethyl-5-phenoxy-pyrazole-4-carboxaldehyde oxime. This is then reacted with a tertiary butyl ester of 4-chloromethylbenzoic acid in the presence of a base and a phase transfer catalyst. The (E)-isomer of this compound is the more biologically active form.

Mode of Action: Inhibition of Mitochondrial Electron Transport

This compound's efficacy as an acaricide stems from its specific mode of action as a Mitochondrial Electron Transport Inhibitor (METI). It targets Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial respiratory chain.[1] By binding to this complex, this compound disrupts the transfer of electrons, which is a critical step in the production of adenosine triphosphate (ATP), the primary energy currency of the cell. This inhibition of cellular respiration leads to a rapid cessation of feeding and other essential life functions in the target mite, ultimately resulting in death.[1]

The following diagram illustrates the site of action of this compound within the mitochondrial electron transport chain.

Acaricidal Efficacy

This compound exhibits broad-spectrum activity against a variety of economically important mite species. Its efficacy has been demonstrated in numerous laboratory and field studies. The following table summarizes some of the reported median lethal concentration (LC50) values for this compound against different mite species.

| Target Mite Species | LC50 (ppm) | Reference |

| Tetranychus urticae (Two-spotted spider mite) | 1.91 - 23.10 | [2][3] |

| Aceria guerreronis (Coconut mite) | 0.0000025 | [4] |

| Predatory Mite (Neoseiulus longispinosus) | 0.026 | [5] |

Experimental Protocols

The determination of acaricidal efficacy relies on standardized bioassay protocols. A commonly used method is the leaf-dip bioassay.

Leaf-Dip Bioassay Protocol:

-

Preparation of Test Solutions: Serial dilutions of this compound are prepared in a suitable solvent (e.g., acetone-water mixture) to create a range of concentrations. A surfactant is often included to ensure even coverage.

-

Mite Infestation: Leaf discs (e.g., from bean or citrus plants) are infested with a known number of adult female mites (typically 20-30).

-

Treatment: The infested leaf discs are individually dipped into the test solutions for a short, standardized period (e.g., 5-10 seconds). Control discs are dipped in the solvent-surfactant solution without the active ingredient.

-

Incubation: After air-drying, the treated leaf discs are placed on a moist substrate (e.g., water-saturated cotton or agar) in a petri dish to maintain turgor and prevent mite escape.

-

Mortality Assessment: The petri dishes are incubated under controlled conditions (temperature, humidity, and photoperiod). Mite mortality is assessed at specific time points (e.g., 24, 48, and 72 hours) under a stereomicroscope. Mites that are unable to move when prodded with a fine brush are considered dead.

-

Data Analysis: The mortality data is corrected for control mortality using Abbott's formula. Probit analysis is then used to determine the LC50 value and its 95% confidence limits.

Toxicological Profile

The toxicological profile of this compound has been extensively evaluated in various animal models to assess its potential risk to non-target organisms, including mammals. The following tables summarize key toxicological endpoints for this compound.

Table 1: Acute Toxicity of this compound

| Study | Species | Route | Value | Reference |

| LD50 | Rat (male) | Oral | 480 mg/kg | [6] |

| LD50 | Rat (female) | Oral | 245 mg/kg | [6] |

| LD50 | Rat | Dermal | >2000 mg/kg | [6] |

| LC50 (4h) | Rat | Inhalation | >0.63 mg/L | [7] |

| LC50 (48h) | Carp | - | 6.1 mg/L | [6] |

| LC50 (3h) | Daphnia pulex | - | 85 mg/L | [6] |

Table 2: Chronic Toxicity and Developmental/Reproductive Toxicity of this compound

| Study Type | Species | NOAEL | LOAEL | Effects Observed at LOAEL | Reference |

| Chronic Toxicity | Dog | 1.5 mg/kg/day | 5 mg/kg/day | Increased incidence of diarrhea. | [8] |

| 2-Generation Reproduction | Rat | 2 mg/kg/day | - | Decreased body weight in parental generation and offspring. | [9] |

| Prenatal Developmental | Rat | - | 25 mg/kg/day | Increased fetal incidence of additional thoracic ribs. | [6][10] |

| Prenatal Developmental | Rabbit | 5 mg/kg/day | - | No developmental effects observed up to the highest dose tested. | [11] |

| Carcinogenicity | Mouse | 9.5 mg/kg/day | - | Not carcinogenic. | [9] |

| Carcinogenicity | Rat | 1 mg/kg/day | - | Not carcinogenic. | [9] |

This compound is not considered to be neurotoxic or immunotoxic.[2] It is also not classified as a human carcinogen.[11][12]

Conclusion

The discovery and development of this compound represent a significant advancement in acaricide technology. Its novel mode of action, broad efficacy, and well-characterized toxicological profile have made it a valuable tool for mite control in a variety of agricultural systems. As with all pesticides, responsible use in accordance with label recommendations is crucial for maintaining its effectiveness and minimizing potential risks to non-target organisms and the environment. Continued research and monitoring are essential to manage the potential for resistance development and ensure the long-term sustainability of this compound in integrated pest management programs.

References

- 1. Federal Register :: this compound; Pesticide Tolerances [federalregister.gov]

- 2. s3.amazonaws.com [s3.amazonaws.com]

- 3. Federal Register :: this compound; Pesticide Tolerances [federalregister.gov]

- 4. Federal Register :: this compound; Pesticide Tolerances for Emergency Exemptions [federalregister.gov]

- 5. entomoljournal.com [entomoljournal.com]

- 6. Federal Register :: this compound; Pesticide Tolerances [federalregister.gov]

- 7. Federal Register :: this compound; Pesticide Tolerances [federalregister.gov]

- 8. fao.org [fao.org]

- 9. 894. This compound (Pesticide residues in food: 1995 evaluations Part II Toxicological & Environmental) [inchem.org]

- 10. Federal Register :: this compound; Pesticide Tolerances [federalregister.gov]

- 11. Federal Register :: this compound; Pesticide Tolerances [federalregister.gov]

- 12. apvma.gov.au [apvma.gov.au]

Fenpyroximate: A Comprehensive Toxicological Profile and Safety Assessment

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Fenpyroximate is a broad-spectrum acaricide and insecticide that is widely used in agriculture to control mites and other pests. Its mode of action involves the inhibition of the mitochondrial electron transport chain at Complex I (NADH:ubiquinone oxidoreductase), leading to the disruption of cellular respiration and energy production in target organisms.[1][2] This technical guide provides a comprehensive overview of the toxicological profile and safety assessment of this compound, drawing from a wide range of studies conducted in various animal models. The document summarizes key quantitative data, details experimental methodologies for pivotal studies, and provides visual representations of key pathways and workflows to facilitate a deeper understanding of its toxicological properties.

Introduction

This compound, a phenoxypyrazole derivative, is an effective contact acaricide.[3] Its primary mechanism of action is the inhibition of the mitochondrial proton-translocating NADH-quinone oxidoreductase (complex I).[4] This guide aims to provide a detailed technical overview of the toxicological data available for this compound to support its safety assessment.

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

Studies in rats have shown that this compound is well-absorbed following oral administration and is primarily excreted through the biliary route, with a smaller amount excreted in the urine.[5] There is no evidence to suggest bioaccumulation in tissues.[5] this compound undergoes extensive metabolism, with numerous metabolites identified. The primary metabolic pathways include cleavage of the ester bond, hydroxylation of the phenoxypyrazole group, oxidation of the tert-butyl group, and subsequent conjugation with sulfate and glucuronide.[6] No parent compound is found in the urine.[6]

Toxicological Profile

Acute Toxicity

This compound exhibits moderate acute oral and inhalation toxicity in rats.[7] It has low acute dermal toxicity.[7] Signs of acute toxicity in mice and rats include urinary and fecal staining, hypoactivity, and hypopnea.[6]

Table 1: Acute Toxicity of this compound

| Test | Species | Route | Value | Reference |

| LD50 | Rat (male) | Oral | 245 mg/kg bw | [8] |

| LD50 | Rat (female) | Oral | 480 mg/kg bw | [8] |

| LD50 | Mouse | Oral | 440-520 mg/kg bw | [6] |

| LC50 | Rat | Inhalation | 0.21-0.36 mg/L air | [6] |

| LD50 | Rat | Dermal | >2000 mg/kg bw | [9] |

Sub-chronic and Chronic Toxicity

Repeated oral exposure to this compound in sub-chronic and chronic studies has been shown to cause a decrease in body weight and body weight gain across multiple species, including rats, mice, and dogs.[8][10] In dogs, which are the most sensitive species, clinical signs such as diarrhea, emesis, and slight bradycardia were observed.[7]

Table 2: No-Observed-Adverse-Effect-Level (NOAEL) and Lowest-Observed-Adverse-Effect-Level (LOAEL) from Repeated Dose Studies

| Study Duration | Species | NOAEL | LOAEL | Key Effects at LOAEL | Reference |

| 90-day | Dog | 2 mg/kg bw/day | 10 mg/kg bw/day | Decreased body-weight gain, diarrhea, emaciation, bradycardia | [6] |

| 1-year | Dog | 5 mg/kg bw/day | 15 mg/kg bw/day | Decreased body-weight gain and total protein levels | [6] |

| 104-week | Rat (male) | 25 ppm (1 mg/kg bw/day) | 75 ppm (3.08 mg/kg bw/day) | Decreased body weight and body weight gain | [6][7] |

| 18-month | Mouse | 100 ppm (9.5 mg/kg bw/day) | 400 ppm (38.0 mg/kg bw/day) | Decreased body-weight gain, absolute body weight, and food consumption | [6] |

Genotoxicity

Carcinogenicity

Long-term carcinogenicity studies in both rats and mice have shown no evidence of carcinogenic potential for this compound.[6][9]

-

18-month Mouse Study: No evidence of carcinogenicity at dietary concentrations up to 800 ppm.[6] The NOAEL was 100 ppm based on decreased body weight gain.[6]

-

104-week Rat Study: No evidence of carcinogenicity at dietary concentrations up to 150 ppm.[6] The NOAEL was 25 ppm based on decreased body weight.[6]

Reproductive and Developmental Toxicity

In a two-generation reproduction study in rats, the NOAEL for parental and developmental toxicity was 30 ppm (equal to 2 mg/kg bw/day).[6] The LOAEL was 100 ppm based on decreased body-weight gain in the parental generation and decreased lactational weight gain in the pups.[6]

Developmental toxicity studies have been conducted in rats and rabbits.

-

Rat: No evidence of embryotoxicity or teratogenicity was observed up to the highest dose tested (25 mg/kg bw/day).[6]

-

Rabbit: No evidence of embryotoxicity or teratogenicity was observed at any dose tested. The maternal toxicity NOAEL was 2.5 mg/kg bw/day based on minor effects at 5 mg/kg bw/day.[6]

Safety Assessment and Reference Doses

Based on the comprehensive toxicological data, regulatory bodies have established an Acceptable Daily Intake (ADI) and an Acute Reference Dose (ARfD) for this compound.

-

Acceptable Daily Intake (ADI): 0-0.01 mg/kg bw, based on the NOAEL of 1 mg/kg bw/day from the 104-week rat study, with a 100-fold safety factor applied.[3][6]

-

Acute Reference Dose (ARfD): 0.02 mg/kg bw, based on the NOAEL of 2 mg/kg bw from a study in dogs that showed induction of diarrhea after a single dose, with a 100-fold safety factor.[3][4]

Experimental Protocols

Detailed experimental protocols for the key toxicological studies on this compound are based on internationally recognized guidelines, primarily those from the Organisation for Economic Co-operation and Development (OECD). While specific study reports with step-by-step methodologies are not always publicly available, the following sections describe the standard protocols for the pivotal studies cited.

Chronic Toxicity/Carcinogenicity Study (Based on OECD Guideline 452 & 451)

-

Test System: Typically, Sprague-Dawley rats and CD-1 mice are used. For the 104-week rat study and 18-month mouse study, animals are young and healthy at the start.

-

Administration of the Test Substance: this compound is administered in the diet at various concentrations (e.g., 0, 10, 25, 75, and 150 ppm for rats; 0, 25, 100, 400, and 800 ppm for mice).

-

Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are recorded weekly for the first 13 weeks and monthly thereafter. Detailed hematological and clinical chemistry analyses are performed at multiple intervals. At the end of the study, a full necropsy is performed, and organs are weighed and examined histopathologically.

-

Data Analysis: Statistical analysis is performed to determine the significance of any observed effects compared to the control group. The NOAEL and LOAEL are determined.

Two-Generation Reproductive Toxicity Study (Based on OECD Guideline 416)

-

Test System: Wistar or Sprague-Dawley rats are typically used.

-

Administration of the Test Substance: this compound is administered continuously in the diet to the F0 generation for a pre-mating period, during mating, gestation, and lactation. The F1 generation is then exposed from weaning through to the production of the F2 generation.

-

Observations: Parental animals are observed for clinical signs, body weight changes, and reproductive performance (mating, fertility, gestation length, parturition). Pups are examined for viability, growth, and development.

-

Data Analysis: Reproductive and litter parameters are statistically analyzed to determine any treatment-related effects. The NOAELs for parental, reproductive, and offspring toxicity are established.

Developmental Toxicity Study (Based on OECD Guideline 414)

-

Test System: Pregnant Sprague-Dawley rats and New Zealand White rabbits are used.

-

Administration of the Test Substance: this compound is administered by gavage during the period of organogenesis (e.g., gestation days 6-15 for rats, 6-19 for rabbits).

-

Observations: Maternal animals are observed for clinical signs, body weight, and food consumption. Near term, fetuses are delivered by caesarean section and examined for external, visceral, and skeletal abnormalities.

-

Data Analysis: The incidence of malformations and developmental variations is statistically compared between treated and control groups. Maternal and developmental NOAELs and LOAELs are determined.

Ames Test (Bacterial Reverse Mutation Assay) (Based on OECD Guideline 471)

-

Test System: Multiple strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) are used.

-

Procedure: The bacteria are exposed to various concentrations of this compound, both with and without a metabolic activation system (S9 mix). The number of revertant colonies (colonies that have regained the ability to grow on a selective medium) is counted.

-

Data Analysis: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies.

Visualizations

Mechanism of Action: Mitochondrial Complex I Inhibition

References

- 1. epa.gov [epa.gov]

- 2. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]

- 3. fao.org [fao.org]

- 4. fao.org [fao.org]

- 5. fao.org [fao.org]

- 6. 894. This compound (Pesticide residues in food: 1995 evaluations Part II Toxicological & Environmental) [inchem.org]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. apps.who.int [apps.who.int]

- 9. fao.org [fao.org]

- 10. Federal Register :: this compound; Time-Limited Pesticide Tolerance [federalregister.gov]

- 11. researchgate.net [researchgate.net]

E/Z Isomerization of Fenpyroximate and its Metabolites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenpyroximate, a potent acaricide, is a significant molecule in agrochemical research and development. Its chemical structure, characterized by an oxime ether linkage, gives rise to geometric isomerism, resulting in the presence of E and Z isomers. The interconversion between these isomers, known as E/Z isomerization, is a critical aspect of its metabolism, photodegradation, and residue analysis. This technical guide provides an in-depth exploration of the E/Z isomerization of this compound and its metabolites, consolidating quantitative data, detailing experimental protocols, and visualizing key pathways to support further research and development in this area.

Introduction

This compound, chemically known as tert-butyl (E)-α-(1,3-dimethyl-5-phenoxypyrazol-4-ylmethyleneaminooxy)-p-toluate, is widely used to control various mites on fruits and other crops. The molecule's efficacy and metabolic fate are influenced by its isomeric form. The predominant and commercially produced form is the E-isomer. However, the Z-isomer can be formed through various processes, including metabolism in target and non-target organisms and photodegradation in the environment. Understanding the dynamics of E/Z isomerization is crucial for accurate risk assessment, residue analysis, and the development of more stable and effective formulations.

Quantitative Data on this compound and its Z-Isomer

The quantification of this compound and its Z-isomer is essential for residue analysis in food products and environmental samples. The following tables summarize the available quantitative data from studies on citrus fruits.

Table 1: Residue Levels of this compound and its Z-Isomer in Citrus.

| Matrix | Analyte | Fortification Level (mg/kg) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) |

| Whole Fruit | This compound | 0.01 | 104 | 4 |

| 0.1 | 110 | 1 | ||

| 0.5 | 108 | 2 | ||

| Z-Isomer | 0.01 | 104 | 2 | |

| 0.1 | 113 | 1 | ||

| 0.5 | 109 | 1 | ||

| Citrus Flesh | This compound | 0.01 | 92 | 3 |

| 0.1 | 109 | 1 | ||

| 0.5 | 105 | 2 | ||

| Z-Isomer | 0.01 | 90 | 2 | |

| 0.1 | 91 | 1 | ||

| 0.5 | 91 | 1 |

Table 2: Terminal Residues of this compound and its Z-Isomer in Citrus 15 Days After Application.

| Analyte | Residue in Whole Fruit (mg/kg) | Residue in Citrus Flesh (mg/kg) |

| This compound | <0.010 - 0.18 | <0.010 - 0.063 |

| Total this compound (E + Z) | <0.020 - 0.19 | <0.020 - 0.053 |

Experimental Protocols

Accurate analysis of this compound and its Z-isomer requires robust and validated experimental protocols. This section details a widely used method for the simultaneous determination of both isomers in citrus samples.

Analysis of this compound and its Z-Isomer by UHPLC-MS/MS

This protocol is based on the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for sample preparation, followed by analysis using Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS).

3.1.1. Sample Preparation (QuEChERS)

-

Homogenization: Weigh 10 g of a homogenized citrus sample into a 50 mL centrifuge tube.

-

Extraction:

-

Add 10 mL of acetonitrile.

-

Add the QuEChERS extraction salts (4 g MgSO₄, 1 g NaCl, 1 g Na₃Citrate, 0.5 g Na₂HCitrate).

-

Vortex vigorously for 1 minute.

-

Centrifuge at 4000 rpm for 5 minutes.

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Take a 1.5 mL aliquot of the supernatant (acetonitrile layer).

-

Transfer it to a 2 mL d-SPE tube containing 150 mg MgSO₄, 50 mg PSA (primary secondary amine), and 50 mg C18.

-

Vortex for 30 seconds.

-

Centrifuge at 10000 rpm for 2 minutes.

-

-

Final Extract:

-

Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

-

The sample is now ready for UHPLC-MS/MS analysis.

-

3.1.2. UHPLC-MS/MS Conditions

-

UHPLC System: Agilent 1290 Infinity II or equivalent.

-

Column: Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm.

-

Mobile Phase:

-

A: Water with 0.1% formic acid

-

B: Acetonitrile with 0.1% formic acid

-

-

Gradient:

-

0-1 min: 95% A

-

1-5 min: Linear gradient to 5% A

-

5-7 min: Hold at 5% A

-

7-7.1 min: Linear gradient to 95% A

-

7.1-9 min: Hold at 95% A

-

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 2 µL.

-

Column Temperature: 40 °C.

-

Mass Spectrometer: Agilent 6470 Triple Quadrupole MS or equivalent.

-

Ionization Source: Electrospray Ionization (ESI), positive mode.

-

Gas Temperature: 300 °C.

-

Gas Flow: 5 L/min.

-

Nebulizer: 45 psi.

-

Sheath Gas Temperature: 250 °C.

-

Sheath Gas Flow: 11 L/min.

-

Capillary Voltage: 3500 V.

Table 3: Mass Spectrometry Parameters for this compound and its Z-Isomer.

| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Collision Energy 1 (V) | Product Ion 2 (m/z) | Collision Energy 2 (V) |

| This compound (E) | 422.2 | 366.2 | 15 | 135.1 | 30 |

| Z-Isomer | 422.2 | 366.2 | 15 | 135.1 | 30 |

Visualization of Pathways and Workflows

Graphical representations are invaluable for understanding the complex relationships in metabolic pathways and experimental procedures. The following diagrams were generated using Graphviz (DOT language) to illustrate key processes related to this compound isomerization.

Metabolic Pathway of this compound

This compound undergoes extensive metabolism in organisms like rats, involving several key transformations including E/Z isomerization.

Caption: Proposed metabolic pathways of this compound.

Experimental Workflow for Isomer Analysis

The following diagram outlines the logical steps involved in the analysis of this compound and its Z-isomer in a given sample.

Caption: Workflow for this compound isomer analysis.

Photodegradation and Isomerization Pathway

Exposure to light can induce both the degradation of this compound and its isomerization to the Z-form.

Caption: this compound photodegradation and isomerization.

Conclusion and Future Directions

The E/Z isomerization of this compound is a multifaceted process with significant implications for its biological activity, environmental fate, and analytical determination. This guide has provided a consolidated overview of the current knowledge, including quantitative data, detailed experimental protocols, and visual representations of key pathways.

Future research should focus on elucidating the specific enzymatic mechanisms responsible for metabolic isomerization. Furthermore, detailed kinetic studies on the photoisomerization process under various environmental conditions would enhance our understanding of this compound's environmental persistence and fate. The development of analytical methods to differentiate and quantify a broader range of this compound metabolites, in addition to the Z-isomer, will also be crucial for a more comprehensive risk assessment. This technical guide serves as a foundational resource to support and stimulate these future research endeavors.

Fenpyroximate's Effect on the Neuronal Membranes of Insects: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenpyroximate is a potent acaricide and insecticide widely used in agriculture. Its primary mode of action is the inhibition of the mitochondrial electron transport chain at complex I (METI), leading to a rapid depletion of cellular ATP.[1] This energy deficit has profound consequences for neuronal function, ultimately leading to paralysis and death of the target insect. While the mitochondrial effects are well-documented, the direct impact of this compound on the neuronal membranes of insects is a critical area of investigation for understanding its full neurotoxic profile. This guide provides a comprehensive overview of the core mechanism of this compound and its downstream effects on neuronal membranes, supported by experimental protocols and quantitative data.

Core Mechanism of Action: Mitochondrial Electron Transport Inhibition

This compound is classified as a Mitochondrial Electron Transport Inhibitor (METI) and specifically targets Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial respiratory chain.[1] By binding to a site at the interface of the PSST and 49 kDa subunits of Complex I, it blocks the transfer of electrons from NADH to coenzyme Q. This inhibition halts the proton-pumping activity of Complex I, disrupting the electrochemical gradient across the inner mitochondrial membrane and, consequently, ceasing the production of ATP through oxidative phosphorylation. The rapid depletion of ATP, the primary energy currency of the cell, is the foundational event in this compound's toxicity.

Signaling Pathway of this compound's Primary Action

Downstream Effects on Neuronal Membranes

The depletion of intracellular ATP has significant and direct consequences on the function of neuronal membranes, primarily through the modulation of ion channel activity. A key downstream effect is the activation of ATP-sensitive potassium (K-ATP) channels.

Activation of ATP-Sensitive Potassium (K-ATP) Channels

In insect neurons, K-ATP channels are crucial for coupling cellular metabolic state to neuronal excitability. These channels are typically closed when intracellular ATP levels are high. However, as this compound inhibits mitochondrial respiration and ATP levels plummet, these channels open. The opening of K-ATP channels leads to an efflux of potassium ions (K+) from the neuron, following its electrochemical gradient.

Neuronal Membrane Hyperpolarization and Inhibition

The efflux of positively charged potassium ions results in the hyperpolarization of the neuronal membrane, making the membrane potential more negative. This hyperpolarization moves the neuron further away from its threshold for firing an action potential. Consequently, the neuron becomes less excitable and its firing rate decreases, leading to a state of neuronal inhibition. This widespread inhibition of the central nervous system contributes significantly to the paralysis observed in insects poisoned with this compound. While direct electrophysiological studies on this compound's effect on insect neuronal membranes are limited, studies on other mitochondrial inhibitors like dimethyl disulfide (DMDS) have demonstrated this hyperpolarizing effect mediated by K-ATP channels.[2]

Proposed Signaling Pathway of Neuronal Membrane Effects

Quantitative Data

Direct quantitative data on the electrophysiological effects of this compound on insect neuronal membranes is scarce in publicly available literature. The following table summarizes analogous data from studies on other mitochondrial inhibitors and related compounds to provide a comparative context.

| Parameter | Compound | Insect/Cell Type | Effect | Value | Reference |

| Membrane Potential | Dimethyl Disulfide (DMDS) | Cockroach DUM neurons | Hyperpolarization | -20.3 ± 3.5 mV | [2] |

| K-ATP Channel Activation | Dimethyl Disulfide (DMDS) | Cockroach DUM neurons | Outward Current Induction | Not specified | [2] |

| Neuronal Firing Rate | Mitochondrial Inhibitors | Hippocampal Neurons | Suppression | Not specified | [3] |

| ATP Levels | MPP+ (Complex I inhibitor) | C. elegans DA neurons | Depletion | Significant decrease | [4] |

Experimental Protocols

The following sections detail the methodologies for key experiments to investigate the effects of this compound on insect neuronal membranes.

Electrophysiological Recording from Insect Neurons

This protocol describes a method for suction electrode recording from the central nervous system (CNS) of Drosophila melanogaster larvae, which can be adapted for testing the effects of this compound.[5][6]

Experimental Workflow

Methodology

-

Preparation of Solutions: Prepare a physiological saline solution appropriate for the insect species. Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to the final desired concentrations in the saline solution.

-

Dissection: Dissect third-instar Drosophila larvae in the saline solution to isolate the central nervous system, including the brain lobes and ventral nerve cord (VNC).

-

Recording Setup: Place the isolated CNS in a recording chamber filled with saline. Use a micromanipulator to position a glass suction electrode onto the surface of the VNC.

-

Baseline Recording: Record the spontaneous neuronal activity for a stable period to establish a baseline firing rate.

-

Compound Application: Perfuse the recording chamber with the this compound-containing saline.

-

Post-Treatment Recording: Continue to record the neuronal activity to observe any changes in firing rate, amplitude, or pattern.

-

Data Analysis: Analyze the recorded data to quantify the effects of this compound on neuronal activity.

Measurement of Intracellular ATP Levels

This protocol outlines a bioluminescence-based assay to measure ATP levels in insect nervous tissue.[7][8]

Experimental Workflow

Methodology

-

Tissue Preparation: Dissect the desired nervous tissue (e.g., brain, ventral nerve cord) from control and this compound-treated insects. Immediately freeze the tissue in liquid nitrogen to halt metabolic activity.

-

ATP Extraction: Homogenize the frozen tissue in a suitable extraction buffer (e.g., perchloric acid) on ice.

-

Neutralization and Clarification: Neutralize the extract and centrifuge to pellet any debris.

-

Bioluminescence Assay: Add the supernatant to a reaction mixture containing luciferin and luciferase.

-

Measurement: Measure the light output using a luminometer. The amount of light produced is directly proportional to the amount of ATP present.

-

Quantification: Determine the ATP concentration by comparing the luminescence values to a standard curve generated with known ATP concentrations.

Conclusion

This compound's primary mode of action is the potent inhibition of mitochondrial Complex I, leading to a critical depletion of cellular ATP. This metabolic collapse has severe downstream consequences for the highly energy-dependent insect nervous system. The resulting decrease in ATP is proposed to activate ATP-sensitive potassium channels on neuronal membranes, causing hyperpolarization and a subsequent reduction in neuronal excitability. This widespread neuronal inhibition manifests as paralysis and is a key contributor to the insecticidal efficacy of this compound. Further direct electrophysiological studies on insect neurons are warranted to provide more quantitative data on the specific effects of this compound on neuronal membrane properties and to fully elucidate its neurotoxic profile.

References

- 1. nichino-europe.com [nichino-europe.com]

- 2. journals.physiology.org [journals.physiology.org]

- 3. Real-time in vivo imaging of extracellular ATP in the brain with a hybrid-type fluorescent sensor | eLife [elifesciences.org]

- 4. Imaging of Intracellular ATP in Organotypic Tissue Slices of the Mouse Brain using the FRET-based Sensor ATeam1.03YEMK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Electrophysiological Recording of The Central Nervous System Activity of Third-Instar Drosophila Melanogaster [jove.com]

- 6. Electrophysiological Recording of The Central Nervous System Activity of Third-Instar Drosophila Melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Surface electrodes record and label brain neurons in insects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Acute Imidacloprid Exposure Alters Mitochondrial Function in Bumblebee Flight Muscle and Brain [frontiersin.org]

Methodological & Application

Application Note: Determination of Fenpyroximate Residue in Crops by HPLC-MS/MS

Introduction

Fenpyroximate is a broad-spectrum phenoxypyrazole acaricide used to control various mites on a wide range of crops.[1] Regulatory bodies worldwide have established maximum residue limits (MRLs) for this compound in agricultural commodities to ensure consumer safety. This application note provides a sensitive and reliable HPLC-MS/MS method for the quantitative analysis of this compound residues in various crop matrices. The described method, incorporating a QuEChERS-based sample preparation protocol, is suitable for high-throughput screening and regulatory compliance monitoring.

Experimental Workflow

Figure 1: General workflow for the analysis of this compound residue in crops.

Protocols

1. Sample Preparation (QuEChERS Method)

This protocol is a general guideline and may require optimization for specific crop matrices.

Reagents and Materials:

-

Acetonitrile (ACN), HPLC grade

-

Magnesium sulfate (MgSO₄), anhydrous

-

Sodium chloride (NaCl)

-

Disodium citrate sesquihydrate

-

Trisodium citrate dihydrate

-

Primary secondary amine (PSA) sorbent

-

C18 sorbent

-

Graphitized carbon black (GCB) - for pigmented samples

-

50 mL polypropylene centrifuge tubes

-

15 mL polypropylene centrifuge tubes for d-SPE

Procedure:

-

Homogenization: Homogenize a representative portion of the crop sample. For high water content crops, use the sample directly. For dry crops, rehydrate a 10 g subsample with an appropriate amount of water.[2]

-

Extraction:

-

Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile.

-

Add the QuEChERS extraction salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium citrate sesquihydrate).

-

Cap the tube and shake vigorously for 1 minute.

-

Centrifuge at ≥3000 rpm for 5 minutes.[3]

-

-

Dispersive SPE (d-SPE) Cleanup:

-

Transfer an aliquot of the upper acetonitrile layer to a 15 mL d-SPE tube containing MgSO₄, PSA, and C18. For pigmented samples, GCB may be included.

-

Vortex for 30 seconds.

-

Centrifuge at ≥3000 rpm for 5 minutes.[3]

-

The resulting supernatant is the final extract.

-

-

Final Preparation:

-

Transfer a portion of the final extract into an autosampler vial.

-

The extract may be diluted with a suitable solvent (e.g., acetonitrile:water, 1:1 v/v) to minimize matrix effects.[4]

-

2. HPLC-MS/MS Analysis

Instrumentation:

-

A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

HPLC Conditions:

| Parameter | Recommended Conditions |

| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm) |

| Mobile Phase A | Water with 0.1% formic acid and 5 mM ammonium formate |

| Mobile Phase B | Methanol or Acetonitrile with 0.1% formic acid |

| Gradient | A typical gradient starts with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute this compound, followed by re-equilibration. |

| Flow Rate | 0.2 - 0.4 mL/min |

| Injection Volume | 5 - 20 µL |

| Column Temperature | 40 °C |

MS/MS Conditions:

The mass spectrometer should be operated in positive ion electrospray ionization mode (ESI+) using Multiple Reaction Monitoring (MRM).

| Parameter | Recommended Values |

| Ionization Mode | ESI Positive |

| Capillary Voltage | 3.0 - 4.0 kV |

| Source Temperature | 120 - 150 °C |

| Desolvation Temperature | 350 - 500 °C |

| MRM Transitions | See Table 1 |

Table 1: this compound MRM Transitions

| Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) |

| 422.1 | 366.1 | 135.1 | 16 |

| 422.2 | 366.2 | 231.0 | Varies by instrument |

| 422.294 | 366.137 | 138.000 | 14 |

Note: Collision energies should be optimized for the specific instrument being used. The most intense transition is typically used for quantification, while the second is used for confirmation.[1][3][5][6][7]

Method Validation

The analytical method should be validated according to international guidelines (e.g., SANTE/11312/2021) to ensure its performance.[8] Key validation parameters are summarized below.

Table 2: Method Validation Parameters and Typical Performance Data

| Parameter | Typical Range/Value |

| Linearity (R²) | > 0.99 over a concentration range of 0.01 to 0.5 µg/mL.[8] |

| Limit of Quantification (LOQ) | 0.01 mg/kg for most crop matrices.[6][8][9] |

| Limit of Detection (LOD) | 0.002 - 0.004 mg/kg.[4][10] |

| Accuracy (Recovery) | 70 - 120% at various spiking levels.[6][8] |

| Precision (RSD) | ≤ 20% for both repeatability and intra-laboratory reproducibility.[6][8] |

Matrix Effects:

Matrix effects should be evaluated by comparing the response of a standard in solvent to the response of a standard in a blank matrix extract.[4] If significant signal suppression or enhancement is observed, the use of matrix-matched calibration standards is recommended for accurate quantification.[9]

Data Presentation

All quantitative data should be presented in a clear and organized manner. An example of a results table is provided below.

Table 3: Example of this compound Residue Analysis Results

| Sample ID | Crop Matrix | Fortification Level (mg/kg) | Measured Concentration (mg/kg) | Recovery (%) | RSD (%) (n=5) |

| CTRL-01 | Apple | Blank | < LOQ | - | - |

| SPK-01-L | Apple | 0.01 | 0.0095 | 95 | 5.2 |

| SPK-01-H | Apple | 0.1 | 0.102 | 102 | 3.8 |

| FIELD-01A | Apple | - | 0.025 | - | 6.1 |

Conclusion

The HPLC-MS/MS method detailed in this application note provides a robust and sensitive approach for the determination of this compound residues in a variety of crop matrices. The use of a QuEChERS-based sample preparation protocol allows for high sample throughput, while the selectivity and sensitivity of tandem mass spectrometry ensure accurate and reliable quantification at levels relevant to regulatory MRLs. Proper method validation is crucial to guarantee the quality and defensibility of the analytical data.

References

- 1. researchgate.net [researchgate.net]

- 2. skyfox.co [skyfox.co]

- 3. eurl-pesticides.eu [eurl-pesticides.eu]

- 4. epa.gov [epa.gov]

- 5. nrcgrapes.in [nrcgrapes.in]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. agilent.com [agilent.com]

- 8. Measuring the Residual Levels of this compound and Its Z-Isomer in Citrus Using Ultra-High-Performance Liquid Chromatography–Tandem Mass Spectrometry and Assessing the Related Dietary Intake Risks - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Residue, dissipation, and dietary intake evaluation of this compound acaricide in/on guava, orange, and eggplant under open field condition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. epa.gov [epa.gov]

Application Notes and Protocols for In Vitro Bioassays with Fenpyroximate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenpyroximate is a potent acaricide and insecticide that functions by inhibiting the mitochondrial electron transport chain (METI) at Complex I (NADH:ubiquinone oxidoreductase).[1] This disruption of cellular respiration leads to a rapid cessation of feeding and eventual death in target organisms, primarily mites.[1] These application notes provide detailed protocols for conducting in vitro bioassays to assess the biological activity and cytotoxicity of this compound. The protocols are designed for use in research and drug development settings to evaluate the efficacy and potential off-target effects of this compound and related compounds.